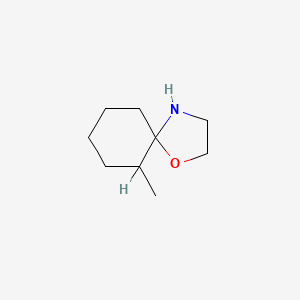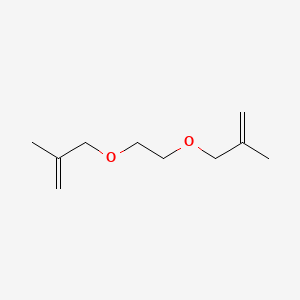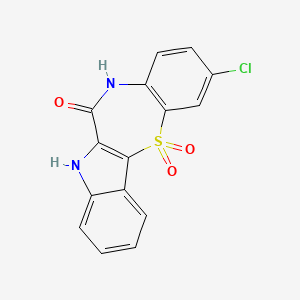
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The presence of indole and benzothiazepine moieties in its structure suggests potential biological activity and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole and benzothiazepine rings through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Formation of the dioxide group through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction of the dioxide group to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole or benzothiazepine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzothiazepine structures.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
DNA Intercalation: Intercalation into DNA, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Benzothiazepine Derivatives: Compounds containing the benzothiazepine ring, such as diltiazem.
Uniqueness
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is unique due to the combination of indole and benzothiazepine structures, along with the presence of chlorine and dioxide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
206256-20-4 |
|---|---|
分子式 |
C15H9ClN2O3S |
分子量 |
332.8 g/mol |
IUPAC名 |
10-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2O3S/c16-8-5-6-11-12(7-8)22(20,21)14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
InChIキー |
BQDGMBSOHDDMIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3(=O)=O)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



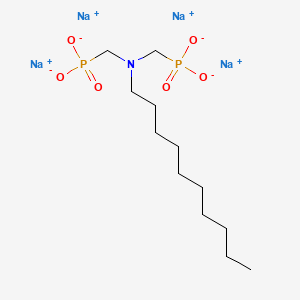

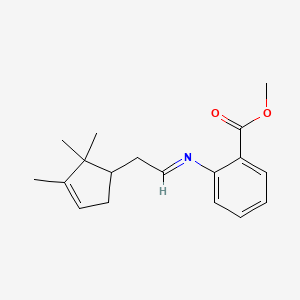
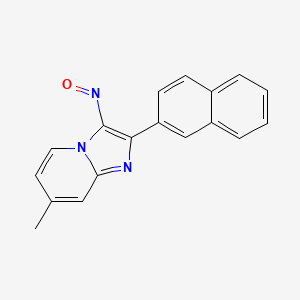
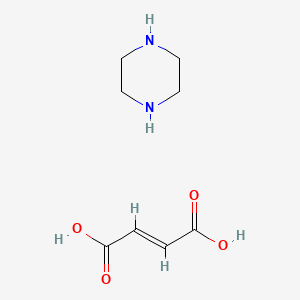
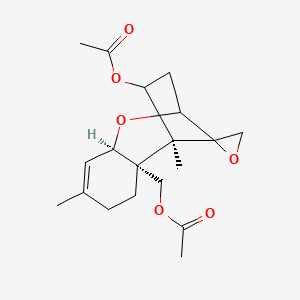

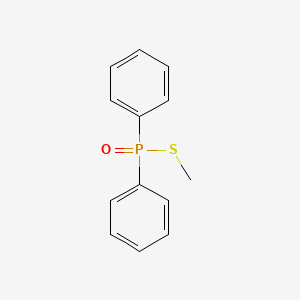
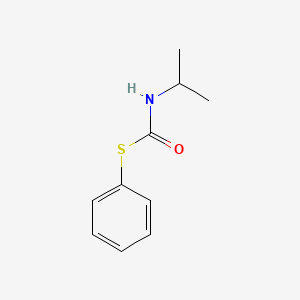
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
